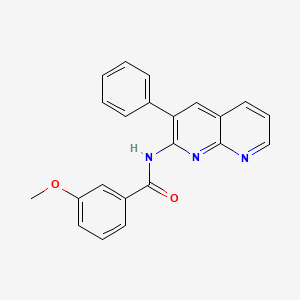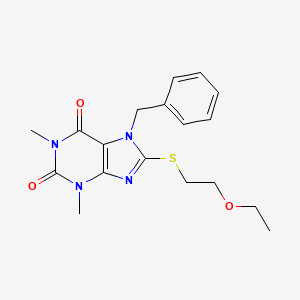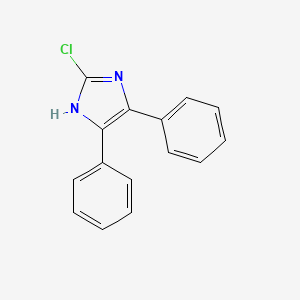
3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a significant subject of study in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Compounds containing the 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections
Mode of Action
It’s known that 1,8-naphthyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking protein-protein interactions
Biochemical Pathways
Given the potential antibacterial activity of 1,8-naphthyridine derivatives , it’s possible that this compound could affect pathways related to bacterial growth and survival
Result of Action
If the compound does indeed have antibacterial activity, it could potentially inhibit bacterial growth or kill bacteria directly
Biochemical Analysis
Biochemical Properties
3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, certain 1,8-naphthyridine derivatives, including this compound, are known to act as DNA intercalators. They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thereby altering the DNA conformation and inhibiting DNA duplication or transcription . This interaction can lead to the suppression of cancer cell growth .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, certain 1,8-naphthyridine derivatives have demonstrated cytotoxic activity against human breast cancer cell lines (MCF7), indicating their potential as anticancer agents . The compound’s ability to intercalate with DNA can disrupt normal cell division and lead to cell death, making it a promising candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As a DNA intercalator, the compound binds to double-stranded DNA, causing conformational changes that inhibit DNA replication and transcription . This binding interaction can lead to the suppression of gene expression and the inhibition of cancer cell proliferation . Additionally, the compound may interact with specific enzymes, either inhibiting or activating them, to exert its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function. For instance, certain 1,8-naphthyridine derivatives have been evaluated for their stability and cytotoxic activity over extended periods, revealing that their efficacy can be maintained or diminished depending on the experimental conditions . Long-term exposure to the compound may result in sustained inhibition of cancer cell growth and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that certain 1,8-naphthyridine derivatives exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways can affect its bioavailability, efficacy, and potential side effects . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is critical for optimizing the compound’s therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multicomponent reactions (MCRs), Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of eco-friendly and atom-economical approaches is emphasized to ensure safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy, phenyl, and naphthyridine .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine oxides, while substitution reactions may produce various substituted naphthyridines .
Scientific Research Applications
3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for more complex molecules . In industry, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines . These compounds share the naphthyridine core but differ in their substituents and specific properties.
Uniqueness: What sets 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and phenyl groups, along with the naphthyridine core, makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-18-11-5-9-17(13-18)22(26)25-21-19(15-7-3-2-4-8-15)14-16-10-6-12-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKNJEDCEFAFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)
![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)
![6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)
![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)
![3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole](/img/structure/B2536039.png)


![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536047.png)
![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2536048.png)
